molecular formula C12H12N2O5S2 B4790520 ethyl {[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}(oxo)acetate CAS No. 349442-64-4

ethyl {[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}(oxo)acetate

Cat. No.: B4790520
CAS No.: 349442-64-4
M. Wt: 328.4 g/mol
InChI Key: KBNQLTZCXDZVMW-UHFFFAOYSA-N
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Description

Ethyl {[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}(oxo)acetate is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, sulfur and nitrogen . It also contains a methylsulfonyl group (SO2CH3), an amino group (NH2), and an ethyl acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of its atoms. It would have a benzothiazole core, with a methylsulfonyl group attached to one of the carbon atoms in the ring. The amino group would be connected to the benzothiazole ring, and the oxoacetate group would be connected to the nitrogen in the amino group .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of its functional groups. For example, the amino group might undergo reactions like acylation or alkylation. The oxoacetate group could participate in ester hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific reactivities with acids, bases, or other compounds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it were a drug, it might interact with biological targets like enzymes or receptors. If it were a catalyst, it might facilitate certain chemical reactions .

Safety and Hazards

The safety and hazards of this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it has biological activity .

Properties

IUPAC Name

ethyl 2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S2/c1-3-19-11(16)10(15)14-12-13-8-5-4-7(21(2,17)18)6-9(8)20-12/h4-6H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNQLTZCXDZVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167251
Record name Ethyl 2-[[6-(methylsulfonyl)-2-benzothiazolyl]amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349442-64-4
Record name Ethyl 2-[[6-(methylsulfonyl)-2-benzothiazolyl]amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349442-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[6-(methylsulfonyl)-2-benzothiazolyl]amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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